molecular formula C13H12FN B1319452 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine CAS No. 893735-45-0

3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine

Cat. No.: B1319452
CAS No.: 893735-45-0
M. Wt: 201.24 g/mol
InChI Key: XEKQWLSOOILBLD-UHFFFAOYSA-N
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Description

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C13H11FN It is a derivative of biphenyl, where a fluorine atom is attached to one benzene ring and a methyl group to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine typically involves a Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For this compound, 1-Fluoro-3-iodobenzene and 4-Tolylboronic acid are commonly used as starting materials . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, in a solvent like dioxane under reflux conditions .

Industrial Production Methods

Industrial production of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using more efficient catalysts, recycling solvents, and implementing continuous flow techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of biphenyl quinones.

    Reduction: Conversion to 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine.

    Substitution: Introduction of halogen or nitro groups onto the benzene rings.

Scientific Research Applications

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4’-methyl[1,1’-biphenyl]
  • 3-Fluoro-4’-methyl[1,1’]biphenyl-4-YL-boronic acid
  • 2-Fluoro-4’-formyl[1,1’-biphenyl]-4-carboxylic acid

Uniqueness

3-Fluoro-4’-methyl[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-fluoro-4-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(14)8-11/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKQWLSOOILBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602377
Record name 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893735-45-0
Record name 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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